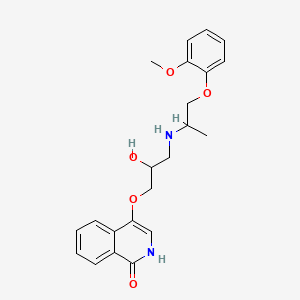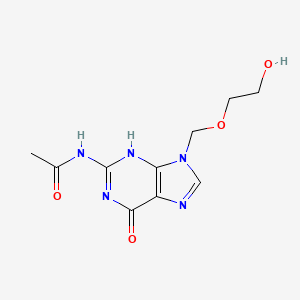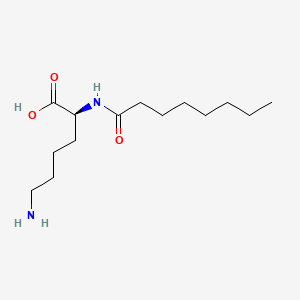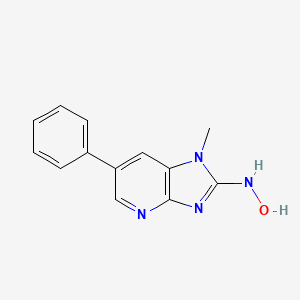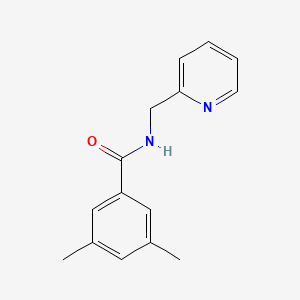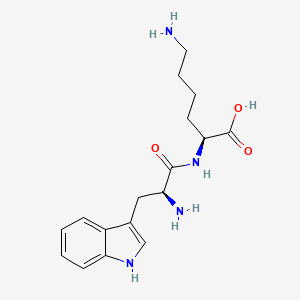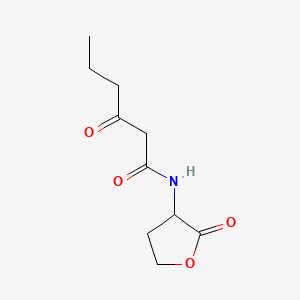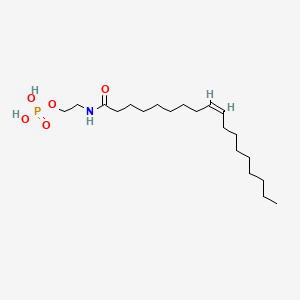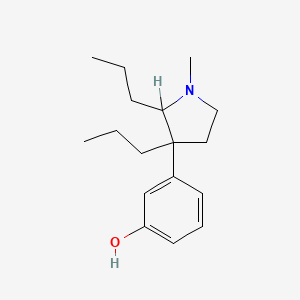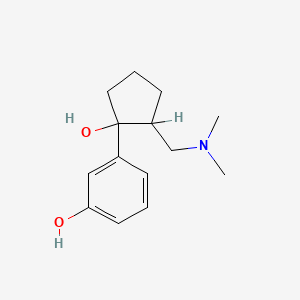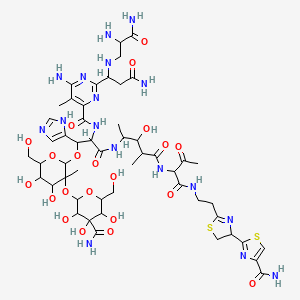
Phleomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phleomycins are a group of glycopeptide antibiotics found in Streptomyces which are closely related to bleomycin . They are active against most bacteria, filamentous fungi, yeast, plant, and animal cells .
Synthesis Analysis
Phleomycin samples used in studies were prepared by Bristol Laboratories using improved cultures of Streptomyces verticillus .Molecular Structure Analysis
Phleomycins have structures that include a dihydrothiazole moiety .Chemical Reactions Analysis
This compound is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Physical And Chemical Properties Analysis
This compound has been purified as the blue copper-containing powder inhibiting Gram positive and negative bacteria . It is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Scientific Research Applications
Antitumor Properties : Phleomycin has been identified for its potential antitumor activity. Bradner and Pindell (1962) highlighted its antitumor properties against various transplanted tumors in rodents, utilizing a lysogenic induction technique for evaluation. This early study indicated this compound's promising role in cancer research, focusing on its ability to inhibit tumor growth in vivo Bradner & Pindell, 1962.
Mechanisms of DNA Damage : The cytotoxic and mutagenic effects of this compound, and its related family member Bleomycin, are attributed to their capacity to mediate DNA damage. This includes the induction of both single-stranded and double-stranded DNA breaks, necessitating the presence of specific cofactors for this activity. Understanding these mechanisms has been crucial for the development of more potent and less toxic therapeutic agents Chen & Stubbe, 2005.
Cell Cycle Arrest in Yeast : this compound-induced DNA damage has been shown to inhibit growth and cause cell cycle arrest in the G2-phase in the fission yeast Schizosaccharomyces pombe. This effect underscores the antibiotic's utility as a tool for studying DNA damage and cell cycle checkpoints in model organisms Belenguer et al., 1995.
Transformation of Eukaryotes : The this compound-resistance gene (Sh ble) has been utilized in molecular biology as a selectable marker for both lower and higher eukaryotes. This application highlights this compound's role beyond its antitumor activity, serving as a valuable tool in genetic engineering and biotechnology Drocourt et al., 1990.
Inhibition of Replication in HeLa Cells : this compound has demonstrated specific actions in synchronized cultures of HeLa cells, including the inhibition of DNA synthesis and prevention of cell division. These findings provide insights into this compound's unique action mechanisms, potentially valuable in elucidating cellular processes essential for mitosis Kajiwara et al., 1966.
DNA and RNA Cleavage : Beyond its role in antitumor activity, this compound and its relatives have been explored for their ability to cleave DNA and RNA. This property is of interest for understanding the antibiotic's interaction with genetic material and its potential applications in studying nucleic acid biology Carter et al., 1990.
Mechanism of Action
Target of Action
Phleomycin, a water-soluble copper-containing antibiotic complex, is primarily targeted against a variety of bacteria . It is isolated from the culture filtrate of Streptomyces verticillus .
Mode of Action
this compound’s mode of action is primarily through the selective inhibition of DNA synthesis . It interacts with its targets, causing significant changes in their DNA synthesis processes. This antibiotic selectively inhibits the DNA synthesis in E. coli and in HeLa cells . It has been reported that this compound shows much less activity of depolymerizing dna to acid-soluble products than mitomycin c .
Biochemical Pathways
this compound affects the biochemical pathways related to DNA synthesis. The antibiotic’s interaction with these pathways results in the inhibition of DNA synthesis, thereby affecting the downstream processes dependent on DNA replication
Pharmacokinetics
It is known that this compound is a water-soluble compound , which may influence its absorption and distribution within the body.
Result of Action
The primary result of this compound’s action is the inhibition of DNA synthesis in targeted cells . This leads to a halt in the replication of these cells, thereby exerting its antibacterial effects. It has also been found to exhibit significant tumor-inhibitory activity against certain types of carcinomas .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions has been found to play a role in the in vivo toxicity of the this compound-bleomycin group of antibiotics . Additionally, factors such as pH levels can impact the stability and activity of this compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBLKGHRWFGINE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N17O21S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11006-33-0 |
Source


|
| Record name | Phleomycin from Streptomyces verticillus | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

